![molecular formula C15H26O2 B13764395 Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl- CAS No. 72928-04-2](/img/structure/B13764395.png)
Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl- is a complex organic compound with a unique structure that includes a cyclohexene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl- typically involves multiple steps, starting from simpler organic molecules. One common approach is the alkylation of cyclohexene derivatives with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-pressure reactors and automated control systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, substituted cyclohexenes.
Scientific Research Applications
Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl- involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s functional groups can form specific interactions, such as hydrogen bonds or hydrophobic interactions, leading to changes in the activity or function of the target molecules. These interactions can trigger various biochemical pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A simpler cycloalkene with a single double bond, used as a precursor in organic synthesis.
Methylcyclohexene: A methyl-substituted cyclohexene with similar reactivity but different physical properties.
Cyclohexanol: The alcohol derivative of cyclohexene, used in the production of nylon and other industrial applications.
Uniqueness
Cyclohexene, 4-[3-(1-ethoxyethoxy)-1-methylenepropyl]-1-methyl- is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and physical properties
Properties
CAS No. |
72928-04-2 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
4-[4-(1-ethoxyethoxy)but-1-en-2-yl]-1-methylcyclohexene |
InChI |
InChI=1S/C15H26O2/c1-5-16-14(4)17-11-10-13(3)15-8-6-12(2)7-9-15/h6,14-15H,3,5,7-11H2,1-2,4H3 |
InChI Key |
NCYWZQBBJWLPIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCCC(=C)C1CCC(=CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


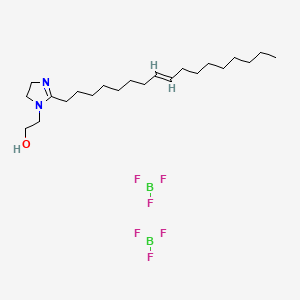
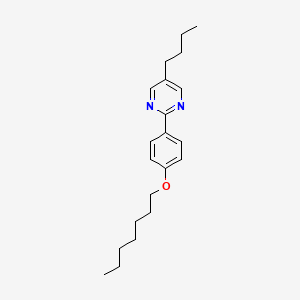
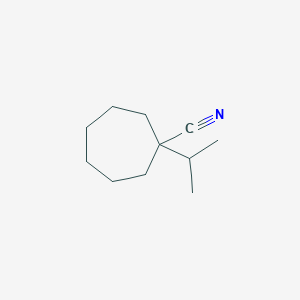
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)
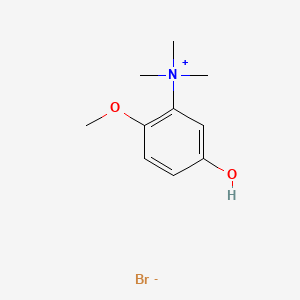

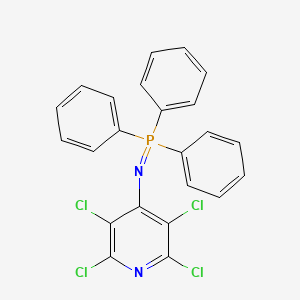
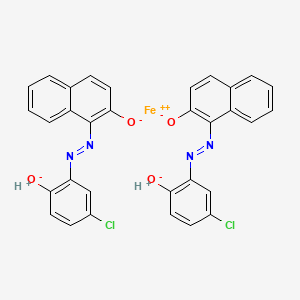
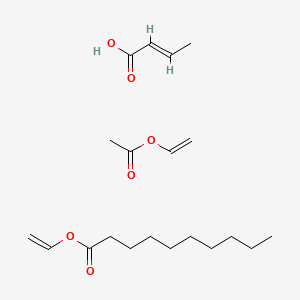
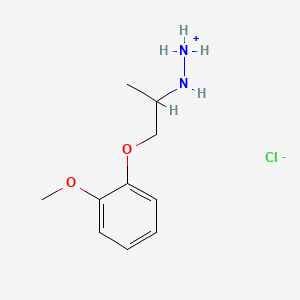
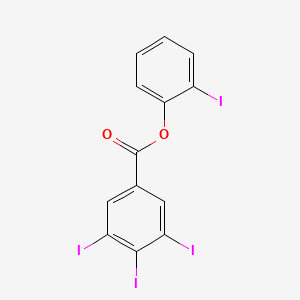
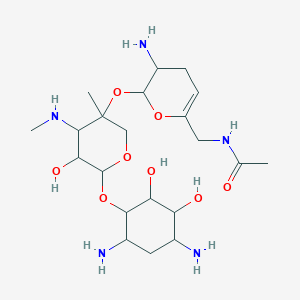
![3-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B13764379.png)
![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-ethyl-](/img/structure/B13764397.png)
